
5-(Chloromethyl)-2-hydroxybenzaldehyde
Overview
Description
5-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, featuring a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of 2-hydroxybenzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-2-hydroxybenzaldehyde is a chemical compound with the molecular formula . It is also known by its IUPAC name, this compound .
Chemical Properties
- Molecular Weight: 170.59
- InChI Key: WFACWTZLXIFJCM-UHFFFAOYSA-N
- Linear Structure Formula: Not available
- Number of Heavy Atoms: 11
- Number of Aromatic Heavy Atoms: 6
- Fraction Csp3: 0.12
- Number of Rotatable Bonds: 2
- Number of H-Bond Acceptors: 2.0
- Number of H-Bond Donors: 1.0
- Molar Refractivity: 43.61
- Boiling Point: No data available
Scientific Research Applications
This compound is used in various scientific research applications.
- Synthesis of Salicylaldehydes: It serves as a precursor in the synthesis of salicylaldehydes . For example, it is used in the synthesis and reactions of salicylaldehydes .
- Reaction with Methanol: It reacts with methanol in the presence of NaHCO3 to yield other compounds .
- Reaction with 4-chlorothiophenol: It reacts with 4-chlorothiophenol in chloroform to produce a colorless oil when treated with NaHCO3 .
- Synthesis of N-(substituted coumarin-3-yl) benzamides: It is utilized in the synthesis of N-(substituted coumarin-3-yl) benzamides, which exhibit antiproliferative effects against human Hepatocellular Carcinoma cell line (HepG2) .
- Production of Dialdehydes: It is used in the preparation of novel pendant-armed dialdehydes .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: A similar compound with a furan ring instead of a benzene ring.
2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in pharmaceutical synthesis.
5-(Hydroxymethyl)furfural: A hydrophilic analog with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and a chloromethyl group on the benzene ring, which provides a versatile platform for various chemical transformations. Its reactivity and functional groups make it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
5-(Chloromethyl)-2-hydroxybenzaldehyde (CMHB), a derivative of salicylaldehyde, has garnered attention for its potential biological activities due to its unique structural features, including a hydroxyl group and a chloromethyl group. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 170.59 g/mol. The compound features:
- Hydroxyl Group (-OH) : Positioned at the second carbon of the benzene ring.
- Chloromethyl Group (-CH2Cl) : Located at the fifth carbon, which may enhance its reactivity as an alkylating agent.
The presence of these functional groups suggests potential applications in organic synthesis and medicinal chemistry, particularly in the development of bioactive compounds.
Antimicrobial Properties
Research indicates that derivatives of salicylaldehyde possess significant antimicrobial properties. CMHB's structural similarities to these derivatives suggest it may exhibit similar activities. For instance, salicylaldehyde is known for its antifungal and antibacterial effects, which could be enhanced by the chloromethyl substitution in CMHB.
- Antibacterial Activity : Preliminary studies suggest that CMHB may inhibit the growth of certain bacterial strains, although specific data on its efficacy against pathogens like Staphylococcus aureus or Escherichia coli remain to be fully elucidated .
- Antifungal Activity : The compound's potential antifungal properties are also under investigation, with some evidence indicating that similar compounds can disrupt fungal cell walls or interfere with metabolic pathways.
Cytotoxicity and Apoptosis Induction
Recent studies have explored the cytotoxic effects of related compounds derived from CMHB. For example, salicylaldehyde derivatives have been shown to induce apoptosis in various cancer cell lines. The chloromethyl group may enhance this effect by facilitating interactions with cellular targets .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods. One common approach involves reacting salicylaldehyde with paraformaldehyde in the presence of hydrochloric acid, yielding CMHB along with other byproducts .
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Methyl-2-hydroxybenzaldehyde | Methyl group instead of chloromethyl | Different reactivity patterns due to sterics |
4-Chlorobenzaldehyde | Chlorine at para position | Commonly used in organic synthesis |
Salicylaldehyde | Hydroxyl group at ortho position | Known for strong biological activities |
5-Bromo-2-hydroxybenzaldehyde | Bromine instead of chlorine | Different halogen affects reactivity |
The unique combination of functional groups in CMHB allows for diverse chemical transformations not readily achievable with other similar compounds. This versatility makes it an important compound in synthetic organic chemistry .
Case Studies and Research Findings
Recent literature highlights various applications and studies involving CMHB:
- Synthesis of Heterocycles : Research has demonstrated that CMHB can serve as a precursor for synthesizing heterocycles like benzofuran or coumarin through nucleophilic substitution reactions .
- Biological Activity Evaluation : Studies assessing the biological activity of CMHB derivatives have indicated promising results in enhancing solubility and reactivity, potentially leading to improved therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 5-(Chloromethyl)-2-hydroxybenzaldehyde?
- Methodological Answer : The compound is synthesized via the reaction of salicylaldehyde with para-formaldehyde in the presence of HCl and H₂SO₄ as a catalyst at 70°C. The reaction mixture is stirred for 20 hours, followed by cooling, aqueous workup (extraction with CH₂Cl₂), and drying with anhydrous Na₂SO₄. Rotary evaporation yields the crude product, which crystallizes into a pale purple solid .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy for structural elucidation of the aromatic and chloromethyl groups.
- IR spectroscopy to identify hydroxyl (-OH) and aldehyde (-CHO) functional groups.
- X-ray crystallography for definitive determination of molecular geometry, as demonstrated in crystal structure studies of related derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods to ensure adequate ventilation.
- Wear PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.
- Maintain proximity to emergency eye wash stations and safety showers.
- Store in sealed containers in dry, ventilated areas away from ignition sources .
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with UV detection to assess purity.
- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives in show specific melting points).
- Elemental Analysis (EA) to confirm C, H, Cl, and O composition .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of nucleophilic substitutions at the chloromethyl group?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of O/S/N reagents.
- Temperature : Lower temperatures (0–25°C) reduce side reactions.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
- Example: Substitution with thiols yields thioether-linked salicylaldehydes, useful in heterocycle synthesis .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer :
- Parameter Optimization : Control HCl concentration and reaction time to minimize over-chlorination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts like 3-(chloromethyl) isomers .
- In situ Monitoring : Use FTIR or GC-MS to track reaction progress and adjust conditions dynamically.
Q. How can this compound be utilized in the Petasis borono-Mannich reaction?
- Methodological Answer :
- React with boronic acids and amines under mild acidic conditions to generate α-amino carbonyl derivatives.
- Key steps:
Dissolve the aldehyde in THF/MeOH.
Add boronic acid (1.2 equiv) and secondary amine (1.5 equiv).
Stir at 50°C for 12–24 hours.
- Applications: Synthesis of bioactive molecules with antimicrobial or anticancer properties .
Q. What are the challenges in crystallizing this compound derivatives for structural studies?
- Methodological Answer :
- Solvent Selection : Use slow evaporation in ethanol/water mixtures to promote crystal growth.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.
- Co-crystallization Agents : Add thiourea or crown ethers to stabilize molecular packing, as seen in X-ray studies of thiosemicarbazone derivatives .
Q. How does the electronic nature of substituents affect the reactivity of this compound in metal coordination studies?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂): Increase Lewis acidity at the aldehyde site, enhancing metal binding (e.g., Cu²⁺ or Fe³⁺).
- Electron-Donating Groups (e.g., -OCH₃): Stabilize Schiff base intermediates, facilitating ligand-to-metal charge transfer.
- Example: Chloromethyl derivatives form stable complexes with transition metals for catalytic applications .
Q. What computational methods are used to predict the reactivity of this compound in silico?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and reaction pathways.
- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) for drug design .
Properties
IUPAC Name |
5-(chloromethyl)-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACWTZLXIFJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319332 | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-06-8 | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XAK85SFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.